7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide
Description
7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide is a bicyclic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 2-ethoxy-2-oxoethyl group at position 7 and a methyl group at position 2. The molecule exists as a quaternary ammonium salt stabilized by a bromide counterion, which enhances its solubility in polar solvents. This compound belongs to a class of imidazothiazoles known for their diverse biological activities, including antimicrobial, analgesic, and anticancer properties .
Properties
IUPAC Name |
ethyl 2-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)acetate;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O2S.BrH/c1-3-14-9(13)6-11-4-5-12-8(2)7-15-10(11)12;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULNCFLUAYFLDH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC[N+]2=C1SC=C2C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex heterocyclic structure that contributes to its biological activity. The molecular formula is with a CAS number of 17433-39-5.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Studies have shown that imidazole and thiazole derivatives often possess antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth by disrupting cellular functions or inhibiting enzyme activity.
- Anti-inflammatory Effects : Similar derivatives have been reported to exhibit anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Anticancer Potential : Preliminary studies suggest that derivatives of imidazo[2,1-b][1,3]thiazole may exhibit cytotoxic effects against various cancer cell lines. This could be attributed to their ability to induce apoptosis or inhibit cell proliferation.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 7-(2-Ethoxy-2-oxoethyl)-3-methyl exhibited significant antibacterial activity .
- Anti-inflammatory Research : In a study focused on thiazole derivatives, researchers found that certain modifications enhanced anti-inflammatory activity in animal models. The compounds were effective in reducing edema and inflammatory markers .
- Cytotoxicity Assays : In vitro assays demonstrated that imidazo[2,1-b][1,3]thiazole derivatives could effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the importance of substituents on the thiazole ring in modulating potency .
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, particularly against kinases and phosphatases involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors (e.g., GABA receptors) influencing neurotransmitter release and contributing to its analgesic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The imidazo[2,1-b][1,3]thiazole scaffold is highly versatile, allowing for modifications at positions 3, 5, 6, and 5. Below is a comparative analysis of key derivatives:
Physicochemical Properties
- Molecular Weight : The bromide salt (target) has a higher molecular weight (~315 g/mol) compared to the hydrochloride analog (248.725 g/mol) due to bromide’s larger atomic mass .
- Solubility : The ethoxy-oxoethyl group in the target compound improves water solubility relative to aryl-substituted derivatives, which exhibit higher lipophilicity .
- Stability : Quaternary ammonium salts like the target compound are generally stable in acidic conditions but may hydrolyze under strong basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
